3-Chloro-4-(methoxy-d3)phenol
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Overview
Description
3-Chloro-4-(methoxy-d3)phenol is an organic compound that belongs to the class of phenol ethers It is characterized by the presence of a chlorine atom at the third position and a trideuteriomethoxy group at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methoxy-d3)phenol typically involves the introduction of the chlorine and trideuteriomethoxy groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with a chlorinating agent and a trideuteriomethoxy source under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(methoxy-d3)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine or trideuteriomethoxy groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
3-Chloro-4-(methoxy-d3)phenol has several applications in scientific research:
Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and isotopic effects.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(methoxy-d3)phenol involves its interaction with molecular targets through its phenol and trideuteriomethoxy groups. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the trideuteriomethoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but with a methyl group instead of a trideuteriomethoxy group.
3-Chloro-4-methoxyphenol: Similar structure but with a methoxy group instead of a trideuteriomethoxy group.
3-Chloro-4-ethoxyphenol: Similar structure but with an ethoxy group instead of a trideuteriomethoxy group.
Uniqueness
3-Chloro-4-(methoxy-d3)phenol is unique due to its trideuteriomethoxy group, which provides isotopic labeling. This labeling can be useful in tracing studies and in understanding reaction mechanisms involving deuterium.
Properties
IUPAC Name |
3-chloro-4-(trideuteriomethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUDPAQOAABPAE-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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